molecular formula C12H14ClF3S B14054191 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene

Cat. No.: B14054191
M. Wt: 282.75 g/mol
InChI Key: LCCFWUAQLGIKEE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of 3-(3’-trifluoromethylphenyl)propanol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out at room temperature and then heated to 45°C for 20 hours. The resulting product is purified by vacuum distillation .

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions:

    Addition Reactions: The trifluoromethylthio group can participate in addition reactions with various electrophiles.

Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can affect the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene can be compared with other similar compounds such as:

    (3-Chloropropyl)benzene: Lacks the trifluoromethylthio group, making it less reactive in certain contexts.

    1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene: Similar structure but with different substitution patterns, leading to different reactivity and applications.

    Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl):

Properties

Molecular Formula

C12H14ClF3S

Molecular Weight

282.75 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3

InChI Key

LCCFWUAQLGIKEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC(F)(F)F)CCCCl

Origin of Product

United States

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